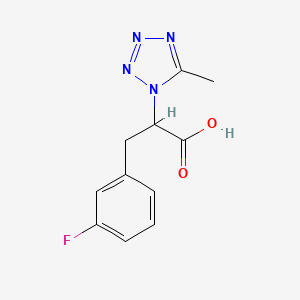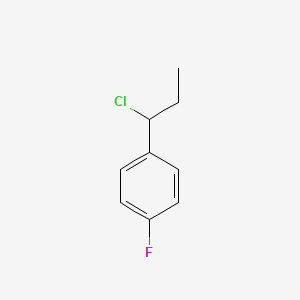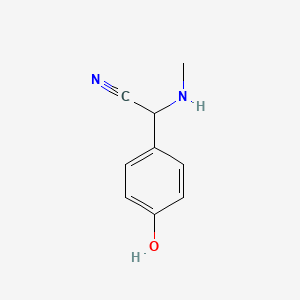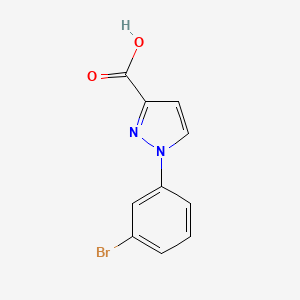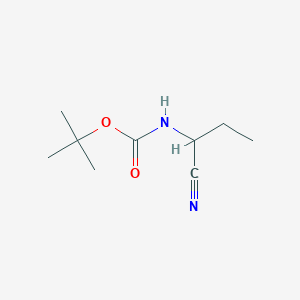
tert-butyl N-(1-cyanopropyl)carbamate
Overview
Description
tert-Butyl N-(1-cyanopropyl)carbamate: is an organic compound with the molecular formula C9H16N2O2. It is a derivative of carbamic acid and features a tert-butyl group, a cyanopropyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-cyanopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyanopropyl halide under basic conditions. A common method includes:
Starting Materials: tert-Butyl carbamate and 1-bromopropane.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The tert-butyl carbamate is dissolved in DMF, followed by the addition of potassium carbonate. 1-Bromopropane is then added dropwise, and the mixture is stirred at room temperature for several hours. The product is isolated by extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-cyanopropyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanopropyl group can participate in nucleophilic substitution reactions, where the cyanide ion acts as a leaving group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form nitriles or reduction to yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted carbamates or amines.
Hydrolysis: tert-Butylamine and carbon dioxide.
Oxidation: Corresponding nitriles.
Reduction: Primary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(1-cyanopropyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of pharmaceuticals. Its ability to form stable carbamate bonds is exploited in drug design and development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a stabilizer and a precursor for other functional materials.
Mechanism of Action
The mechanism by which tert-butyl N-(1-cyanopropyl)carbamate exerts its effects involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The cyanopropyl group can participate in further chemical transformations, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(3-cyanopropyl)carbamate: Similar structure but with a different position of the cyanopropyl group.
tert-Butyl N-(2-cyanopropyl)carbamate: Another positional isomer with distinct reactivity.
tert-Butyl N-(1-cyanoethyl)carbamate: A shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
tert-Butyl N-(1-cyanopropyl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(1-cyanopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRSLDLTFGBKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521300.png)
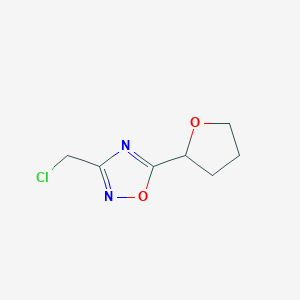
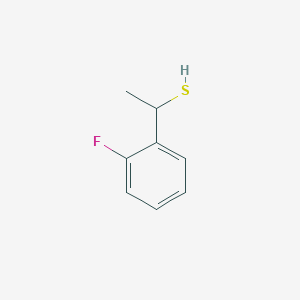
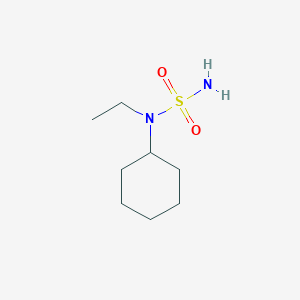
![Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride](/img/structure/B1521305.png)
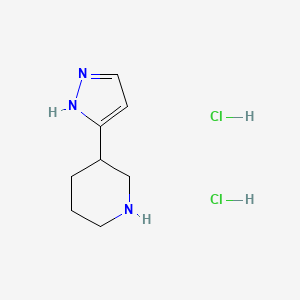
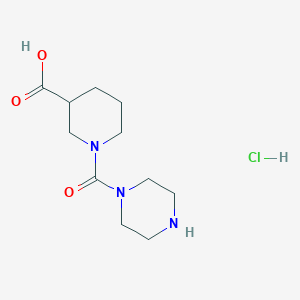
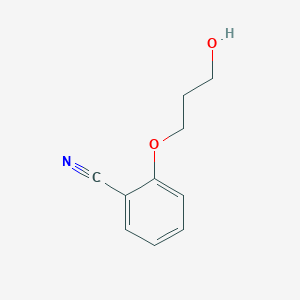

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)
